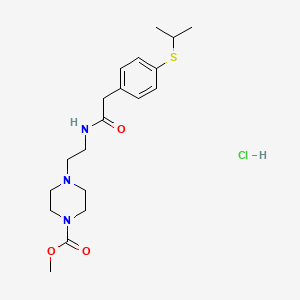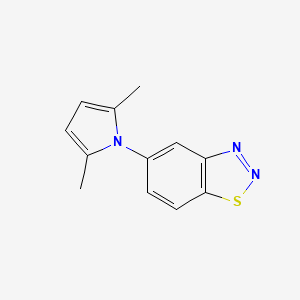![molecular formula C25H27N3O3 B2623331 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide CAS No. 872861-29-5](/img/structure/B2623331.png)
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in scientific research. This compound is commonly referred to as OPI-15506 and has been of interest to researchers due to its unique structure and potential medicinal properties. In
Mecanismo De Acción
The mechanism of action of OPI-15506 is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, OPI-15506 has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
OPI-15506 has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. For example, the compound has been shown to inhibit the growth of certain cancer cell lines, reduce inflammation, and improve cognitive function in animal models. Additionally, OPI-15506 has been found to have analgesic properties, which may make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OPI-15506 in laboratory experiments is its potential to exhibit a range of biological effects. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to using OPI-15506 in lab experiments. For example, the compound may exhibit toxicity at high concentrations, which could limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on OPI-15506. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. OPI-15506 has been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, the compound may have potential as an anti-inflammatory agent, which could make it useful in the treatment of a range of inflammatory diseases. Further research is needed to fully understand the potential applications of OPI-15506 in these areas.
Métodos De Síntesis
The synthesis of OPI-15506 is a complex process that involves multiple steps. The initial step involves the reaction of indole-3-carboxaldehyde with ethyl 2-bromoacetate to produce 2-oxo-2-(1H-indol-3-yl)ethyl acetate. The second step involves the reaction of 2-oxo-2-(1H-indol-3-yl)ethyl acetate with 1-phenylethylamine to produce OPI-15506. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
OPI-15506 has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, antitumor, and analgesic properties. Additionally, OPI-15506 has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of various diseases.
Propiedades
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18(19-10-4-2-5-11-19)26-25(31)24(30)21-16-28(22-13-7-6-12-20(21)22)17-23(29)27-14-8-3-9-15-27/h2,4-7,10-13,16,18H,3,8-9,14-15,17H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOWOIUKCPXVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

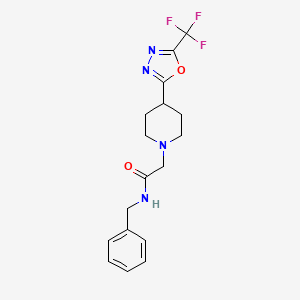
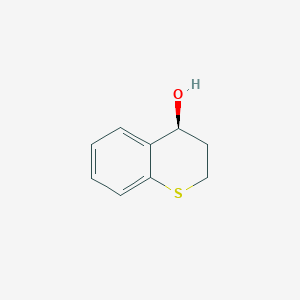
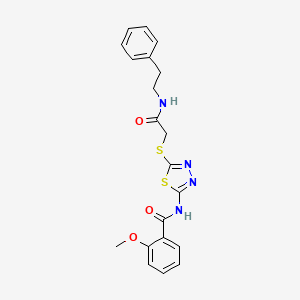
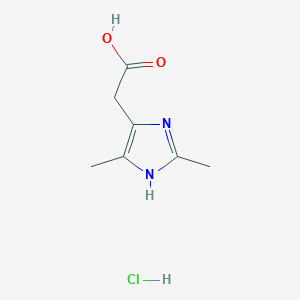
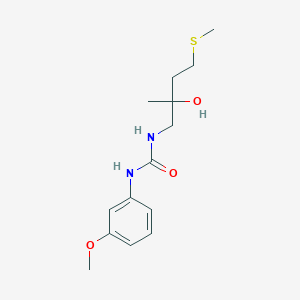
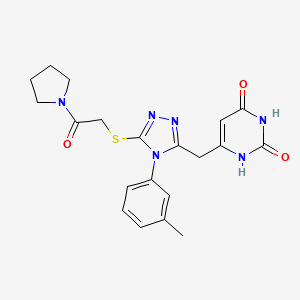
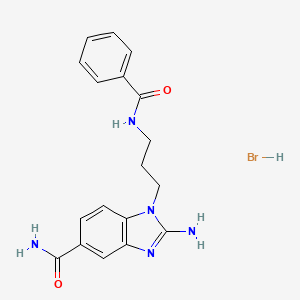
![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2623262.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)

